2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a methoxyphenoxy group and an oxadiazolyl group attached to a propanamide backbone, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Synthesis of the Oxadiazolyl Intermediate: The oxadiazolyl group is introduced through the reaction of a suitable nitrile with hydrazine hydrate, followed by cyclization to form the 1,2,5-oxadiazole ring.
Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the oxadiazolyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.
Reduction: The oxadiazolyl group can be reduced under specific conditions to form an amine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group may interact with enzymes or receptors, while the oxadiazolyl group can modulate biological activity through its electronic and steric properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3O4 |
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Molecular Weight |
277.28 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C13H15N3O4/c1-8-12(16-20-15-8)14-13(17)9(2)19-11-7-5-4-6-10(11)18-3/h4-7,9H,1-3H3,(H,14,16,17) |
InChI Key |
DFQIAZIJVUOKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C(C)OC2=CC=CC=C2OC |
Origin of Product |
United States |
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